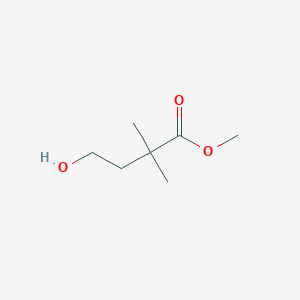

Methyl 4-hydroxy-2,2-dimethylbutanoate

Description

Methyl 4-hydroxy-2,2-dimethylbutanoate is a branched-chain ester featuring a hydroxyl group at the C4 position and two methyl substituents at the C2 position. Its molecular formula is C₇H₁₂O₃, with a molar mass of 144.17 g/mol. Structurally, it comprises a butanoate backbone modified with a hydroxyl group and geminal dimethyl groups, contributing to steric hindrance and influencing its physicochemical properties.

Properties

IUPAC Name |

methyl 4-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,4-5-8)6(9)10-3/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOIUIVUMLPSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2,2-dimethylbutanoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-hydroxy-2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2,2-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2,2-dimethylbutanoic acid methyl ester.

Reduction: The ester group can be reduced to form the corresponding alcohol, 4-hydroxy-2,2-dimethylbutanol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and amines (e.g., NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include 4-oxo-2,2-dimethylbutanoic acid methyl ester, 4-hydroxy-2,2-dimethylbutanol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 4-hydroxy-2,2-dimethylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs of Methyl 4-hydroxy-2,2-dimethylbutanoate, emphasizing differences in functional groups, molecular properties, and applications.

Table 1: Comparative Overview of this compound and Analogs

Key Comparative Insights:

Functional Group Influence: Hydroxyl vs. Bromo/Amino Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity and polarity, making it more hydrophilic than its brominated () or amino () analogs. Bromine in Methyl 4-bromo-2,2-dimethylbutanoate facilitates nucleophilic substitution reactions, while the amino group in Methyl 4-amino-2,2-dimethylbutanoate hydrochloride enables peptide coupling or salt formation .

Structural and Application Differences: Cyclic vs. Linear Structures: HDMF (), a cyclic furanone, is pivotal in food flavoring due to its low odor threshold and fruity aroma. In contrast, the linear ester backbone of this compound may favor applications in fragrances or as a building block for ester derivatives. Pharmaceutical Potential: The amino derivative () is explicitly noted as a pharmaceutical intermediate, whereas the hydroxylated target compound could serve as a precursor for prodrugs or biodegradable polymers.

Synthetic Utility: Methyl 4-bromo-2,2-dimethylbutanoate () is a versatile intermediate for introducing alkyl or aryl groups via cross-coupling reactions. The hydroxyl group in the target compound could enable further derivatization, such as acetylation or glycosylation, enhancing its utility in organic synthesis.

Biological Activity

Methyl 4-hydroxy-2,2-dimethylbutanoate (MDMB) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial effects, antioxidant activity, and implications in metabolic processes, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a hydroxyl group. Its chemical formula is , and it is classified under the category of hydroxy esters. The presence of the hydroxyl group contributes to its solubility in polar solvents and influences its reactivity in biological systems.

1. Antimicrobial Activity

MDMB has demonstrated significant antimicrobial properties. A study indicated that it exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis without hemolytic effects on human erythrocytes .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Antioxidant Properties

The compound has also been studied for its antioxidant activity. Research indicates that MDMB can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Metabolic Effects

MDMB's role in metabolic processes has been explored through various animal studies. It was observed that MDMB influences lipid metabolism and may have implications for managing conditions such as obesity and diabetes. In mice studies, supplementation with MDMB led to altered lipid profiles, suggesting a beneficial role in lipid regulation .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of MDMB against Candida albicans infections in immunocompromised patients. The results showed a significant reduction in fungal load after treatment with MDMB compared to standard antifungal therapies, highlighting its potential as an adjunctive treatment .

Case Study 2: Oxidative Stress Reduction

Another study investigated the effects of MDMB on oxidative stress markers in diabetic rats. The administration of MDMB resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.